molecular formula C20H22N4O3 B11552623 2'-Ethyl-3-[(phenyloxamoyl)hydrazono]butyranilide

2'-Ethyl-3-[(phenyloxamoyl)hydrazono]butyranilide

Cat. No.: B11552623
M. Wt: 366.4 g/mol
InChI Key: MWXLLDPBLMLHRK-OEAKJJBVSA-N
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Description

(3E)-N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and amide functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-ethylphenylamine with a suitable carboxylic acid derivative to form an amide bond.

    Formamidation: The final step involves the reaction with formamide to introduce the formamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3E)-N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or bind to receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}BUTANAMIDE: A similar compound with a slightly different structure.

    N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}PROPIONAMIDE: Another related compound with a different carbon chain length.

Uniqueness

(3E)-N-(2-ETHYLPHENYL)-3-{[(PHENYLCARBAMOYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

N'-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-N-phenyloxamide

InChI

InChI=1S/C20H22N4O3/c1-3-15-9-7-8-12-17(15)22-18(25)13-14(2)23-24-20(27)19(26)21-16-10-5-4-6-11-16/h4-12H,3,13H2,1-2H3,(H,21,26)(H,22,25)(H,24,27)/b23-14+

InChI Key

MWXLLDPBLMLHRK-OEAKJJBVSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C(=O)NC2=CC=CC=C2)/C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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